Unii-4W8R3urs2H
Unii-4W8R3urs2H
Gentamicin A is one of several different components found in standard grade gentamicin. Gentamicin A, gentamicin B, gentamicin X2, and others are considered “minor components,” have little antimicrobial activity, and account for approximately 20% of standard grade gentamicin. The major components of gentamicin are members of the gentamicin C complex which account for up to 80% of standard grade gentamicin and possess higher antimicrobial properties. The minor gentamicin components (A, B, X2, etc..) contain hydroxy groups in the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) ring. The gentamicin C complex does not have hydroxy groups at these locations. This structural difference is thought to account for the difference in antimicrobial activity between the minor (gentamicins A, B, X2, etc..) and the gentamicin C complex. Gentamicin A sulfate, is ≥99.0% gentamicin A.
Brand Name:
Vulcanchem
CAS No.:
13291-74-2
VCID:
VC0085320
InChI:
InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
SMILES:
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Molecular Formula:
C18H36N4O10 xH2SO4 (lot specific)
Molecular Weight:
468.50 g/mol (Free base)
Unii-4W8R3urs2H
CAS No.: 13291-74-2
Main Products
VCID: VC0085320
Molecular Formula: C18H36N4O10 xH2SO4 (lot specific)
Molecular Weight: 468.50 g/mol (Free base)
CAS No. | 13291-74-2 |
---|---|
Product Name | Unii-4W8R3urs2H |
Molecular Formula | C18H36N4O10 xH2SO4 (lot specific) |
Molecular Weight | 468.50 g/mol (Free base) |
IUPAC Name | (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5R)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Standard InChI | InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Standard InChIKey | LKKVGKXCMYHKSL-OWLCRXJJSA-N |
Isomeric SMILES | CN[C@H]1[C@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |
SMILES | CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Canonical SMILES | CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Description | Gentamicin A is one of several different components found in standard grade gentamicin. Gentamicin A, gentamicin B, gentamicin X2, and others are considered “minor components,” have little antimicrobial activity, and account for approximately 20% of standard grade gentamicin. The major components of gentamicin are members of the gentamicin C complex which account for up to 80% of standard grade gentamicin and possess higher antimicrobial properties. The minor gentamicin components (A, B, X2, etc..) contain hydroxy groups in the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) ring. The gentamicin C complex does not have hydroxy groups at these locations. This structural difference is thought to account for the difference in antimicrobial activity between the minor (gentamicins A, B, X2, etc..) and the gentamicin C complex. Gentamicin A sulfate, is ≥99.0% gentamicin A. |
Synonyms | gentamicin A gentamicin A1 of gentamicin A gentamicin A2 of gentamicin A gentamicin A3 of gentamicin A gentamicin A4 of gentamicin A |
Reference | Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013. |
PubChem Compound | 12810390 |
Last Modified | Nov 11 2021 |
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